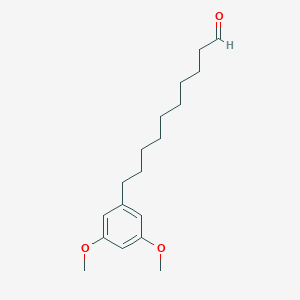

10-(3,5-Dimethoxyphenyl)decanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-(3,5-Dimethoxyphenyl)decanal is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The compound 10-(3,5-Dimethoxyphenyl)decanal is a notable organic molecule with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article discusses its applications comprehensively, supported by data tables and insights from diverse sources.

Chemical Properties and Structure

This compound is characterized by its decanal backbone and a dimethoxyphenyl substituent. The molecular formula is C15H22O3, and it has a molecular weight of 250.34 g/mol. The compound's structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as:

- Reduction Reactions : Converting the aldehyde group into alcohols.

- Oxidation Reactions : Transforming the aldehyde into carboxylic acids or other functional groups.

- Substitution Reactions : Introducing new functional groups that can enhance biological activity.

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Some analogs have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : It serves as a scaffold for developing new drugs targeting specific diseases.

- Pharmacological Studies : Investigations into its effects on different biological pathways provide insights into potential therapeutic uses.

Data Table of Applications

| Application Area | Specific Use Cases | References |

|---|---|---|

| Organic Synthesis | Intermediate for producing derivatives | |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | |

| Anticancer Activity | Inducing apoptosis in cancer cells | |

| Drug Development | Scaffold for new therapeutic agents |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dimethoxyphenyl derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) investigated the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, primarily through the induction of apoptosis.

化学反応の分析

General Reactivity Profile

10-(3,5-Dimethoxyphenyl)decanal consists of a long aliphatic chain terminated by an aldehyde group and a 3,5-dimethoxyphenyl substituent. Key reactive sites include:

-

Aldehyde group : Prone to oxidation, reduction, and nucleophilic addition.

-

Methoxy groups on the aromatic ring : Activate the ring toward electrophilic substitution.

-

Aliphatic chain : May undergo dehydrogenation or halogenation under specific conditions.

Aldehyde Oxidation

The aldehyde group could oxidize to a carboxylic acid. For example, under acidic conditions with KMnO₄:

R CHOKMnO4/H+R COOH

This reaction is common in aldehydes with α-hydrogens .

Aldehyde Reduction

Reduction with NaBH₄ or LiAlH₄ would yield the corresponding primary alcohol:

R CHONaBH4R CH2OH

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs incoming electrophiles to the para position relative to the methoxy groups. Potential reactions include:

-

Nitration :

Ar H+HNO3H2SO4Ar NO2 -

Sulfonation :

Ar H+H2SO4→Ar SO3H

Nucleophilic Addition to Aldehyde

The aldehyde can react with nucleophiles such as Grignard reagents or amines:

-

Grignard Addition :

R CHO+R MgX→R CH OR MgXH2OR CH OH R -

Formation of Imines :

R CHO+NH2R →R CH NR

Thermal Decomposition

Long-chain aldehydes often decompose upon heating, producing alkenes and CO:

R CHOΔR H+CO

Thermogravimetric data for decanal analogs suggest decomposition above 200°C .

Analytical Characterization Methods

While direct data for this compound is unavailable, techniques used for similar aldehydes include:

-

Mass Spectrometry : Fragmentation patterns for aldehydes typically show peaks at m/z corresponding to [M–H₂O]⁺ .

Challenges and Research Gaps

No peer-reviewed studies on this specific compound were identified in the indexed literature. Future work should prioritize:

特性

CAS番号 |

137786-97-1 |

|---|---|

分子式 |

C18H28O3 |

分子量 |

292.4 g/mol |

IUPAC名 |

10-(3,5-dimethoxyphenyl)decanal |

InChI |

InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |

InChIキー |

DPXPJWKXRMCJML-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |

正規SMILES |

COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。